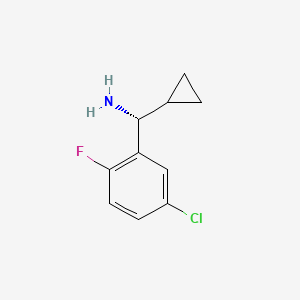
(R)-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, along with a 5-chloro-2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Phenyl Substituent: The 5-chloro-2-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable nucleophile reacts with a halogenated aromatic compound.
Formation of the Methanamine Moiety: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of catalysts, solvents, and reaction temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the cyclopropyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
®-(5-Chloro-2-fluorophenyl)(cyclopropyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
®-(5-Chloro-2-fluorophenyl)(cyclopropyl)acetamide: Similar structure but with an amide group instead of an amine.
Uniqueness
®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in the development of enantiomerically pure compounds for pharmaceutical applications.
This detailed article provides a comprehensive overview of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(R)-(5-chloro-2-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m1/s1 |
InChI Key |
LMFUELMTKLPJPI-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=CC(=C2)Cl)F)N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















